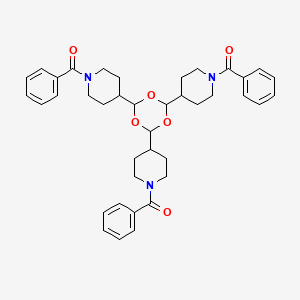![molecular formula C17H19NO3 B8251565 2-(2-hydroxyethyl)-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B8251565.png)
2-(2-hydroxyethyl)-N-[(4-methoxyphenyl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Hydroxyethyl)-N-[(4-methoxyphenyl)methyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a hydroxyethyl group and a methoxyphenylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-hydroxyethyl)-N-[(4-methoxyphenyl)methyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzylamine and 2-bromoethanol.
Nucleophilic Substitution: The 4-methoxybenzylamine undergoes nucleophilic substitution with 2-bromoethanol to form the intermediate 2-(2-hydroxyethyl)-4-methoxybenzylamine.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with benzoyl chloride to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and specific solvents to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-Hydroxyethyl)-N-[(4-methoxyphenyl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The benzamide core can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Conditions may include the use of strong acids or bases, depending on the desired substitution.
Major Products:
Oxidation: Formation of 2-(2-carboxyethyl)-N-[(4-methoxyphenyl)methyl]benzamide.
Reduction: Formation of 2-(2-hydroxyethyl)-N-[(4-methoxyphenyl)methyl]benzylamine.
Substitution: Formation of various substituted benzamides depending on the substituent introduced.
Applications De Recherche Scientifique
2-(2-Hydroxyethyl)-N-[(4-methoxyphenyl)methyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-(2-hydroxyethyl)-N-[(4-methoxyphenyl)methyl]benzamide involves its interaction with specific molecular targets. The hydroxyethyl group may facilitate binding to enzymes or receptors, while the methoxyphenylmethyl group can enhance the compound’s affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2-(2-Hydroxyethyl)-N-[(4-hydroxyphenyl)methyl]benzamide: Similar structure but with a hydroxy group instead of a methoxy group.
2-(2-Hydroxyethyl)-N-[(4-chlorophenyl)methyl]benzamide: Similar structure but with a chloro group instead of a methoxy group.
2-(2-Hydroxyethyl)-N-[(4-methylphenyl)methyl]benzamide: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness: The presence of the methoxy group in 2-(2-hydroxyethyl)-N-[(4-methoxyphenyl)methyl]benzamide imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more suitable for specific applications.
Propriétés
IUPAC Name |
2-(2-hydroxyethyl)-N-[(4-methoxyphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-21-15-8-6-13(7-9-15)12-18-17(20)16-5-3-2-4-14(16)10-11-19/h2-9,19H,10-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDXPDYXHJGSLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
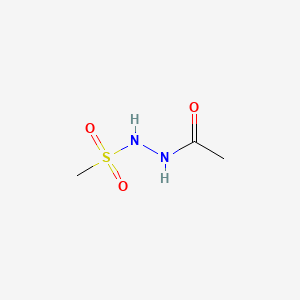
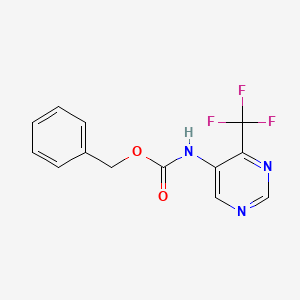
![2-[[2-Bromo-4-(trifluoromethyl)phenyl]methylamino]ethanol](/img/structure/B8251498.png)

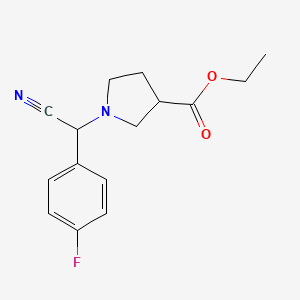
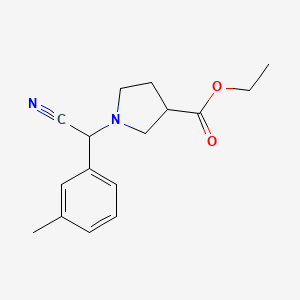

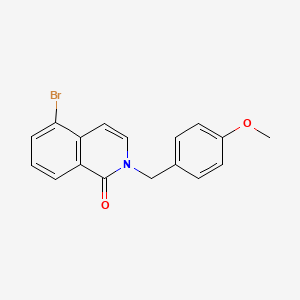

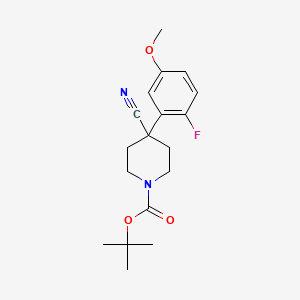
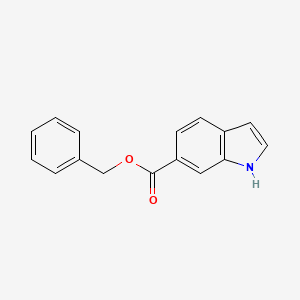

![3-Benzyl-6-methoxyimidazo[4,5-b]pyridine](/img/structure/B8251583.png)
